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Compound of Interest

Compound Name: 3-(Nitromethyl)cyclopentanone

Cat. No.: B1314815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-(Nitromethyl)cyclopentanone is a cyclic ketone featuring a nitromethyl substituent. This

compound holds interest for researchers in organic synthesis and drug discovery due to the

versatile reactivity of both the ketone and the nitroalkane functionalities. The nitro group, a

potent electron-withdrawing group, significantly influences the chemical properties of the

molecule, making it a valuable building block for the synthesis of more complex molecular

architectures. This guide provides a comprehensive overview of the known physicochemical

properties of 3-(Nitromethyl)cyclopentanone, detailed experimental protocols for its

synthesis, and an exploration of its potential, yet currently undocumented, biological relevance.

Physicochemical Properties
Currently, detailed experimental data for many physicochemical properties of 3-
(Nitromethyl)cyclopentanone are not readily available in public databases. The information

that has been reported is summarized below. It is important to note that some of these

properties are based on information from chemical suppliers and may not have been

independently verified in peer-reviewed literature.

Table 1: Physicochemical Properties of 3-(Nitromethyl)cyclopentanone
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Property Value Source(s)

Molecular Formula C₆H₉NO₃ [1][2]

Molecular Weight 143.14 g/mol [1][2]

Appearance Colorless to pale yellow liquid

Boiling Point Approximately 120-125 °C

Solubility

Moderate water solubility;

Soluble in common organic

solvents

CAS Number 81266-47-9 [1][2]

Further Properties (Currently Undetermined from available data):

Melting Point

Density

Vapor Pressure

pKa

LogP

Synthesis and Purification
A common method for the synthesis of 3-(Nitromethyl)cyclopentanone involves the Michael

addition of nitromethane to 2-cyclopentenone.

Experimental Protocol: Synthesis of 3-
(Nitromethyl)cyclopentanone[5]
Materials:

2-Cyclopentenone (100 g)
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Nitromethane (666 ml)

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (5 g)

Isopropanol (1.1 L)

Ethyl acetate

Dilute sulfuric acid

Sodium sulfate

Procedure:

Dissolve 100 g of 2-cyclopentenone, 666 ml of nitromethane, and 5 g of 1,5-

diazabicyclo[4.3.0]non-5-ene (DBN) in 1.1 L of isopropanol.

Allow the solution to stand at room temperature for 5 hours.

Substantially distill the isopropanol in vacuo.

Dissolve the residue in ethyl acetate.

Wash the ethyl acetate solution twice with 0.5 L of dilute sulfuric acid each time.

Dry the organic phase with sodium sulfate.

Evaporate the solvent to yield 3-(Nitromethyl)cyclopentanone. The reported yield is 154 g

(88% of theory), sufficiently pure for subsequent reactions.[3]

Workflow for the Synthesis of 3-(Nitromethyl)cyclopentanone
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Synthesis Workflow

2-Cyclopentenone, Nitromethane, DBN, Isopropanol

Michael Addition
(Room Temperature, 5 hours)

In Vacuo Distillation of Isopropanol

Dissolve in Ethyl Acetate
Wash with Dilute H₂SO₄

Dry with Na₂SO₄

Evaporation of Ethyl Acetate

3-(Nitromethyl)cyclopentanone

Click to download full resolution via product page

Caption: Workflow diagram illustrating the synthesis of 3-(Nitromethyl)cyclopentanone.

Spectral Data (Predicted and Analog-Based)
Detailed, experimentally verified spectral data for 3-(Nitromethyl)cyclopentanone are not

widely published. The following information is based on predictions and data from analogous
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compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Specific spectral data for 3-(Nitromethyl)cyclopentanone is not available.

However, based on the structure, one would expect complex multiplets for the aliphatic

protons on the cyclopentanone ring. The protons on the carbon bearing the nitro group would

likely appear as a downfield multiplet due to the electron-withdrawing effect of the nitro

group.

¹³C NMR: The carbonyl carbon would be expected to have a chemical shift in the range of

200-220 ppm. The carbon attached to the nitro group would also be shifted downfield. The

other aliphatic carbons would appear in the typical range for cyclopentane rings.

Infrared (IR) Spectroscopy
Based on the functional groups present, the IR spectrum of 3-(Nitromethyl)cyclopentanone is

expected to show characteristic absorption bands:

C=O stretch (ketone): A strong absorption band around 1740-1750 cm⁻¹.

NO₂ stretch (nitro group): Two strong absorption bands, an asymmetric stretch around 1550

cm⁻¹ and a symmetric stretch around 1380 cm⁻¹.

C-H stretch (aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)
The electron ionization mass spectrum of 3-(Nitromethyl)cyclopentanone would be expected

to show a molecular ion peak (M⁺) at m/z = 143. Common fragmentation patterns for cyclic

ketones and nitroalkanes would likely be observed.

Logical Relationship of Spectroscopic Analysis
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Spectroscopic Characterization

3-(Nitromethyl)cyclopentanone

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Structural Elucidation

Click to download full resolution via product page

Caption: Logical flow for the structural elucidation of 3-(Nitromethyl)cyclopentanone.

Biological Activity and Drug Development Potential
Specific biological activity or signaling pathway involvement for 3-
(Nitromethyl)cyclopentanone has not been reported in the scientific literature. However, the

presence of the nitroalkane moiety suggests potential for bioactivity. Nitro-containing

compounds are known to have a broad range of biological effects. For instance, some

nitroaromatic and nitroheterocyclic compounds are used as antimicrobial and antiparasitic

agents.

The cyclopentanone ring is also a common scaffold in various biologically active molecules.

Derivatives of cyclopentanone have been investigated for their potential as anti-inflammatory

and anticancer agents.

Given these general observations, 3-(Nitromethyl)cyclopentanone could be a candidate for

screening in various biological assays, particularly in the areas of infectious diseases and

oncology. Its potential as a nitric oxide (NO) donor, a key signaling molecule in various

physiological processes, is also an area for future investigation.

Conclusion
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3-(Nitromethyl)cyclopentanone is a readily synthesized compound with potential applications

in organic chemistry and medicinal chemistry. While its fundamental physicochemical

properties are partially documented, a comprehensive experimental characterization is still

needed. The lack of biological data presents an opportunity for researchers to explore the

bioactivity of this molecule and its derivatives, potentially leading to the discovery of novel

therapeutic agents. This guide serves as a foundational resource for scientists interested in

further investigating this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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